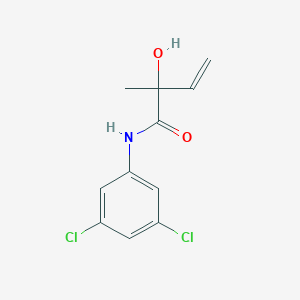

Vinclozolin M2

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-(3,5-dichlorophenyl)-2-hydroxy-2-methylbut-3-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11Cl2NO2/c1-3-11(2,16)10(15)14-9-5-7(12)4-8(13)6-9/h3-6,16H,1H2,2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBYYIBNYONAZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9039789 | |

| Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83792-61-4 | |

| Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83792-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083792614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9039789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-DICHLORO-2-HYDROXY-2-METHYLBUT-3-ENANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Y06GAX2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vinclozolin M2: A Technical Guide to its Antiandrogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinclozolin (B1683831), a dicarboximide fungicide, is recognized as an endocrine disruptor primarily due to the antiandrogenic activity of its metabolites. This technical guide provides an in-depth examination of the mechanism of action of its major active metabolite, 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide, commonly known as M2. Vinclozolin itself exhibits weak affinity for the androgen receptor (AR), but M2 is a potent competitive antagonist.[1][2] This document details the molecular interactions of M2 with the AR, the downstream effects on gene expression, and the resultant physiological consequences. Furthermore, it presents a compilation of quantitative data on its binding affinity and provides detailed protocols for key experimental assays used to characterize its activity.

Core Mechanism of Action: Androgen Receptor Antagonism

The primary mechanism by which Vinclozolin M2 exerts its antiandrogenic effects is through competitive antagonism of the androgen receptor (AR).[1][3] Unlike endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), which bind to and activate the AR to initiate downstream signaling, M2 binds to the receptor without initiating the proper conformational changes required for full receptor activation. This competitive binding of M2 to the AR prevents androgens from binding and subsequently inhibits the normal cascade of androgen-dependent gene transcription.[4][5]

Molecular Interaction with the Androgen Receptor

Vinclozolin is metabolized into two primary active metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2.[1][6] Both metabolites act as AR antagonists, with M2 being significantly more potent.[1][6] Studies have shown that M2 is approximately 50-fold more potent as an inhibitor than M1 and only about two-fold less potent than the well-known antiandrogen, hydroxyflutamide (B1664084).[6][7] This potent antagonism is a result of its ability to effectively compete with natural androgens for the ligand-binding domain of the AR.[1]

Effects on Androgen Receptor-Dependent Signaling

The binding of an agonist, like DHT, to the AR induces a conformational change that promotes the dissociation of heat shock proteins, receptor dimerization, nuclear translocation, and subsequent binding to androgen response elements (AREs) on the DNA. This sequence of events leads to the recruitment of co-activators and the initiation of transcription of androgen-dependent genes.

In contrast, when M2 binds to the AR, it inhibits this process. Specifically, in the presence of androgens, M2 has been shown to inhibit the binding of the androgen-induced AR to AREs.[6] This blockade of AR-DNA binding is a critical step in its antagonistic action.[4] Consequently, the expression of androgen-regulated genes is altered. For example, in vivo studies have demonstrated that exposure to vinclozolin leads to the induction of testosterone-repressed prostatic messages (e.g., TRPM-2) and the repression of testosterone-induced prostatic messages (e.g., prostatein subunit C3).[8]

Interestingly, in the absence of androgens and at high concentrations (around 10 µM), M2 has been observed to promote AR binding to AREs and induce a partial agonist response.[6][9] This suggests a complex interaction with the AR that can be influenced by the presence or absence of endogenous androgens and the concentration of M2 itself.

The signaling pathway of androgen receptor antagonism by this compound is depicted in the following diagram:

Caption: Competitive binding of this compound to the Androgen Receptor.

Interaction with Other Steroid Receptors

While the primary mechanism of M2 is AR antagonism, it has also been shown to interact with other steroid receptors. Studies have indicated that M2 can act as an antagonist for the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), with the highest antagonist activity observed for the MR.[9][10] Additionally, Vinclozolin and its metabolites, including M2, have demonstrated agonist activity for both estrogen receptors (ERα and ERβ).[9][10] These interactions with other steroid hormone receptors suggest that the endocrine-disrupting effects of this compound may be more complex than AR antagonism alone.

Quantitative Data

The following table summarizes the quantitative data available for the interaction of Vinclozolin and its metabolites with the androgen receptor.

| Compound | Parameter | Value | Species | Reference |

| Vinclozolin | Ki | > 700 µM | Rat | [1] |

| Metabolite M1 | Ki | 92 µM | Rat | [1] |

| Metabolite M2 | Ki | 9.7 µM | Rat | [1] |

| Metabolite M2 | Relative Potency | ~50x more potent than M1 | Human | [6][7] |

| Metabolite M2 | Relative Potency | ~2x less potent than hydroxyflutamide | Human | [6][7] |

Experimental Protocols

The characterization of this compound as an AR antagonist has been established through several key experimental assays. Detailed methodologies for these experiments are outlined below.

Competitive Androgen Receptor Binding Assay

This assay is used to determine the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Objective: To quantify the binding affinity (Ki) of this compound to the androgen receptor.

Workflow Diagram:

Caption: Workflow for a competitive androgen receptor binding assay.

Detailed Methodology:

-

Preparation of Androgen Receptor: The androgen receptor can be obtained from rat ventral prostate cytosol or from recombinant expression systems. For rat prostate cytosol, tissue is homogenized in a buffer containing protease inhibitors.

-

Binding Reaction: A constant concentration of radiolabeled androgen (e.g., [3H]-R1881) is incubated with the AR preparation in the presence of increasing concentrations of the unlabeled test compound (this compound). A parallel incubation is performed with a large excess of unlabeled androgen to determine non-specific binding.

-

Incubation: The reaction mixtures are typically incubated at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: At the end of the incubation, the receptor-bound radioligand is separated from the free radioligand. This can be achieved using methods such as hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.

-

Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Androgen Receptor Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to induce or inhibit the transcriptional activity of the AR.

Objective: To determine if this compound acts as an agonist or antagonist of AR-mediated gene transcription.

Workflow Diagram:

Caption: Workflow for an androgen receptor transactivation assay.

Detailed Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., PC-3, CV-1, HEK293) is cultured. The cells are then transiently co-transfected with two plasmids: an expression vector for the human AR and a reporter plasmid containing a luciferase gene under the control of a promoter with multiple androgen response elements (AREs).

-

Compound Treatment: After transfection, the cells are treated with the test compound (this compound) alone to assess for agonist activity, or in combination with a known AR agonist (e.g., DHT) to assess for antagonist activity. Appropriate vehicle and agonist controls are included.

-

Incubation: The treated cells are incubated for a period of 24 to 48 hours to allow for gene transcription and protein expression.

-

Cell Lysis: The cells are washed and then lysed to release the cellular contents, including the expressed luciferase enzyme.

-

Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.

-

Data Analysis: The luminescence readings are normalized to a control (e.g., co-transfected β-galactosidase or total protein concentration). A decrease in androgen-induced luminescence in the presence of this compound indicates antagonist activity.

Analysis of Androgen-Dependent Gene Expression (Northern Blot)

This technique is used to measure the levels of specific mRNA transcripts in a sample, providing direct evidence of changes in gene expression.

Objective: To confirm in vivo that this compound alters the expression of known androgen-regulated genes.

Workflow Diagram:

Caption: Workflow for Northern blot analysis of gene expression.

Detailed Methodology:

-

Animal Model and Treatment: An in vivo model is established, for example, using castrated male rats with testosterone replacement to provide a constant level of androgen stimulation. These animals are then treated with Vinclozolin, its metabolites, or a vehicle control.

-

RNA Isolation: After the treatment period, androgen-sensitive tissues, such as the ventral prostate, are harvested, and total RNA is extracted.

-

Gel Electrophoresis: The RNA samples are separated by size on a denaturing agarose gel containing formaldehyde.

-

Blotting: The separated RNA is transferred from the gel to a solid support membrane, such as a nylon or nitrocellulose membrane, via capillary action or electroblotting.

-

Hybridization: The membrane is incubated with a labeled probe (radioactive or chemiluminescent) that is complementary to the mRNA sequence of the target gene (e.g., TRPM-2 or C3).

-

Washing and Detection: The membrane is washed to remove any unbound probe, and the signal from the hybridized probe is detected, typically by exposing the membrane to X-ray film (for radioactive probes) or using a digital imaging system (for chemiluminescent probes).

-

Data Analysis: The intensity of the bands on the resulting blot is quantified to determine the relative abundance of the target mRNA in each sample.

Conclusion

The mechanism of action of this compound is well-characterized as a potent competitive antagonist of the androgen receptor. Its ability to outcompete endogenous androgens for AR binding leads to the inhibition of androgen-dependent gene transcription, which is the molecular basis for its endocrine-disrupting and antiandrogenic effects observed in vivo. While M2 also interacts with other steroid receptors, its primary and most potent activity is at the androgen receptor. The experimental protocols detailed herein provide a robust framework for the continued investigation of M2 and other potential endocrine-disrupting compounds. This comprehensive understanding of the molecular mechanisms of this compound is crucial for risk assessment and the development of strategies to mitigate its impact on human and environmental health.

References

- 1. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Northern Blot [protocols.io]

- 9. Steroid receptor profiling of vinclozolin and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

Vinclozolin M2 and its Binding Affinity for the Androgen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of Vinclozolin M2, a primary metabolite of the fungicide Vinclozolin, for the androgen receptor (AR). Vinclozolin and its metabolites are recognized as endocrine disruptors with antiandrogenic properties. Understanding the interaction of these compounds with the AR is crucial for assessing their toxicological impact and for the development of novel therapeutic agents. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological and experimental pathways.

Core Data Summary: Androgen Receptor Binding Affinity

The binding affinity of Vinclozolin and its primary metabolites, M1 and M2, for the androgen receptor has been quantified in several key studies. The data clearly indicates that the metabolites, particularly M2, are significantly more potent antagonists of the androgen receptor than the parent compound.

| Compound | Ki (µM) | Relative Potency Notes |

| Vinclozolin | > 700[1] | Weak competitor for androgen receptor binding. |

| Metabolite M1 | 92[1] | |

| Metabolite M2 | 9.7[1] | An effective antagonist of androgen receptor binding.[1] M2 is approximately 50-fold more potent as an inhibitor than M1 and only 2-fold less potent than the well-characterized antiandrogen, hydroxyflutamide.[2] |

Androgen Receptor Signaling Pathway and Antagonism by this compound

The androgen receptor is a ligand-activated transcription factor that plays a pivotal role in the development and maintenance of male reproductive tissues and other physiological processes. The classical signaling pathway is initiated by the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and subsequent translocation into the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

This compound acts as a competitive antagonist in this pathway. It competes with endogenous androgens for binding to the ligand-binding domain of the androgen receptor. By occupying this site, M2 prevents the conformational changes necessary for receptor activation, nuclear translocation, and subsequent gene transcription, thus inhibiting the androgenic response.

Caption: Androgen Receptor Signaling and this compound Inhibition.

Experimental Protocols: Androgen Receptor Competitive Binding Assay

The determination of the binding affinity of this compound for the androgen receptor is typically performed using a competitive radioligand binding assay. While the specific details from the foundational papers by Kelce et al. (1994) and Wong et al. (1995) are not fully available, a generalized protocol based on established methodologies is provided below. These assays are designed to measure the ability of a test compound to compete with a high-affinity radiolabeled androgen for binding to the androgen receptor.

Materials

-

Receptor Source: Cytosol prepared from the ventral prostate of castrated male rats.

-

Radioligand: [³H]R1881 (Methyltrienolone), a high-affinity synthetic androgen.

-

Competitors: Unlabeled R1881 (for determining non-specific binding), this compound, and other test compounds.

-

Buffers: Tris-EDTA-DTT-Glycerol (TEDG) buffer.

-

Separation Agent: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

-

Scintillation Cocktail: For quantifying radioactivity.

-

Instrumentation: Scintillation counter, refrigerated centrifuge.

Generalized Procedure

-

Preparation of Prostate Cytosol:

-

Male rats are castrated to upregulate the expression of androgen receptors.

-

After a specified period (e.g., 18-24 hours), the ventral prostates are excised, minced, and homogenized in ice-cold TEDG buffer.

-

The homogenate is centrifuged at high speed (e.g., 100,000 x g) to pellet cellular debris and membranes, yielding the cytosolic fraction containing the androgen receptors.

-

-

Competitive Binding Assay:

-

A constant concentration of [³H]R1881 and the prepared prostate cytosol are incubated with varying concentrations of the unlabeled competitor (e.g., this compound).

-

Control tubes include:

-

Total Binding: [³H]R1881 and cytosol only.

-

Non-specific Binding: [³H]R1881, cytosol, and a saturating concentration of unlabeled R1881.

-

-

The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., overnight at 4°C).

-

-

Separation of Bound and Free Radioligand:

-

An ice-cold slurry of hydroxylapatite is added to each tube to adsorb the receptor-ligand complexes.

-

The tubes are incubated for a short period and then centrifuged to pellet the HAP with the bound radioligand.

-

The supernatant containing the unbound radioligand is aspirated.

-

Alternatively, dextran-coated charcoal can be used to adsorb the free radioligand, followed by centrifugation to pellet the charcoal.

-

-

Quantification and Data Analysis:

-

The pellets (containing the bound radioligand) are washed and then resuspended in scintillation cocktail.

-

The radioactivity is measured using a liquid scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

-

The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant of the radioligand.

-

Caption: Generalized Experimental Workflow for AR Binding Assay.

Logical Relationship: Vinclozolin Metabolism and Antiandrogenic Activity

The antiandrogenic activity of Vinclozolin is primarily mediated by its metabolites. The parent compound, Vinclozolin, undergoes metabolic transformation to produce M1 and M2. These metabolites, particularly M2, are the active agents that bind to the androgen receptor and elicit an antiandrogenic effect.

Caption: Vinclozolin Metabolism to Active Antiandrogenic Compounds.

This guide provides a foundational understanding of the interaction between this compound and the androgen receptor. The presented data and methodologies are essential for researchers in toxicology, endocrinology, and drug development for evaluating the risks associated with endocrine-disrupting chemicals and for the design of novel AR modulators.

References

The Degradation Pathway of Vinclozolin to its M2 Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of the fungicide vinclozolin (B1683831), with a specific focus on its transformation to the M2 metabolite, 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide. Vinclozolin and its metabolites, particularly M1 and M2, are recognized as endocrine disruptors due to their anti-androgenic activity.[1][2][3] Understanding the degradation and metabolic fate of vinclozolin is crucial for assessing its environmental impact and toxicological risk. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the degradation pathways.

Quantitative Data on Vinclozolin Degradation

The degradation of vinclozolin can occur through both abiotic and biotic processes, including hydrolysis and microbial metabolism. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro Metabolism of Vinclozolin in Liver Microsomes

| Species | Metabolite(s) | KM app (μM) | Vmax app (nmol/min/mg protein) | CLint (mL/min/g protein) | Reference |

| Rat | M4/M5 (co-eluted) | 53.7 | 0.812 | 15.1 | [4][5] |

| Rat | [M7] | 135.4 | 0.669 | 4.9 | [4][5] |

| Human | M4/DTMBA (M5) | 24.2 ± 5.6 | 0.280 ± 0.015 | 11.5 | [3] |

| Human | M7 | 116.0 ± 52.6 | 0.180 ± 0.060 | 1.5 | [3] |

Note: DTMBA (3',5'-dichloro-2,3,4-trihydroxy-2-methylbutyranilide) is the stable form of M5.

Table 2: Microbial Degradation of Vinclozolin

| Microorganism | Initial Vinclozolin Concentration (µg/mL) | Degradation Ratio (%) | Incubation Time | Reference |

| Rhodococcus sp. T1-1 | 200 | 90 | Not Specified | [6][7] |

Vinclozolin Degradation Pathways

Vinclozolin undergoes degradation through several pathways, primarily initiated by the hydrolysis of the oxazolidine (B1195125) ring. This leads to the formation of its main metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[4][5][8][9] Both M1 and M2 are considered the primary active metabolites responsible for the anti-androgenic effects of vinclozolin.[1][2][3]

Further metabolism of these initial products can occur. For instance, M2 can be dihydroxylated to form M5 (3',5'-dichloro-2,3,4-trihydroxy-2-methylbutyranilide).[4][5][9] Vinclozolin itself can also be metabolized to M4 ([3-(3,5-dichlorophenyl)-5-methyl-5-(1,2-dihydroxyethyl)-1,3-oxazolidine-2,4-dione]), which is then converted to M5.[4][5] Another metabolite, M7, has also been identified.[3][4][5] Ultimately, a common degradation product is 3,5-dichloroaniline (B42879).[6][7]

References

- 1. helixchrom.com [helixchrom.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro phase I metabolism of vinclozolin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro metabolism of the anti-androgenic fungicide vinclozolin by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Microbial biodegradation and toxicity of vinclozolin and its toxic metabolite 3,5-dichloroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Microbial Biodegradation and Toxicity of Vinclozolin and its Toxic Metabolite 3,5-Dichloroaniline -Journal of Microbiology and Biotechnology | 학회 [koreascience.kr]

- 8. Liquid chromatography determination of the anti-androgen vinclozolin and its metabolites in rat serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biotransformation of vinclozolin in rat precision-cut liver slices: comparison with in vivo metabolic pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Vinclozolin M2 Endocrine Disruption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vinclozolin (B1683831), a dicarboximide fungicide, undergoes metabolic transformation into several active metabolites, with 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2) being a primary contributor to its endocrine-disrupting effects. This technical guide provides a comprehensive overview of the foundational research on Vinclozolin M2, focusing on its potent antiandrogenic activity. We delve into the molecular mechanisms, summarize key quantitative data from in vitro and in vivo studies, and provide detailed experimental protocols for the core assays used to characterize its endocrine-disrupting properties. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the scientific evidence.

Introduction

Vinclozolin and its metabolites have been identified as significant endocrine-disrupting chemicals (EDCs) that can interfere with the normal functioning of the hormonal system.[1][2] The primary mechanism of toxicity for Vinclozolin is mediated through its metabolites, M1 and M2, which act as androgen receptor (AR) antagonists.[1][3] This guide specifically focuses on the M2 metabolite, which is a more potent inhibitor of the androgen receptor than the M1 metabolite.[4][5] Understanding the foundational research on this compound is crucial for assessing its potential risks to human and wildlife health and for the development of screening assays for other potential EDCs.

Molecular Mechanism of Action

The principal mechanism by which this compound exerts its endocrine-disrupting effects is through competitive antagonism of the androgen receptor.[3][6] Normally, androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins, nuclear translocation of the AR, dimerization, and binding to androgen response elements (AREs) on the DNA. This sequence of events ultimately modulates the transcription of androgen-dependent genes.

This compound disrupts this pathway primarily by:

-

Competitive Binding: M2 competes with endogenous androgens for binding to the ligand-binding domain of the AR.[1][6]

-

Inhibition of Androgen-Induced Transactivation: Although M2 binds to the AR, it does not induce the appropriate conformational change required for full receptor activation. This leads to the inhibition of androgen-induced transcriptional activity.[4][5]

-

Nuclear Translocation: Interestingly, both M1 and M2 have been shown to target the AR to the nucleus in a dose-dependent manner.[4][5]

-

Inhibition of AR Binding to ARE: In the presence of DHT, M2 inhibits the binding of the AR to androgen response element DNA.[4][5]

-

Partial Agonist Activity: In the absence of a competing natural ligand and at high concentrations (e.g., 10 µM), M2 can act as a partial agonist, promoting AR binding to ARE DNA and activating transcription.[4][5] This agonist activity is more pronounced in cells with a mutated AR, such as LNCaP human prostate cancer cells.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from foundational studies on this compound's interaction with steroid hormone receptors.

Table 1: Androgen Receptor Binding Affinity and Inhibitory Concentrations

| Compound | Binding Affinity (Ki) | IC50 | Notes | Reference(s) |

| Vinclozolin | > 700 µM | - | Weak competitor for AR binding. | [6] |

| Vinclozolin M1 | 92 µM | - | Effective antagonist of AR binding. | [6] |

| This compound | 9.7 µM | ~0.1 µM (in vitro transactivation assay) | Potent antagonist of AR binding; approximately 50-fold more potent than M1. | [6][7] |

| Hydroxyflutamide (B1664084) | - | - | M2 is only 2-fold less potent as an inhibitor than hydroxyflutamide. | [4][5] |

Table 2: Effects of this compound on Androgen-Induced Transcriptional Activation

| Condition | M2 Concentration | Effect | Reference(s) |

| In the presence of 50 nM DHT | 0.2 - 10 µM | Inhibits androgen-induced AR binding to ARE DNA. | [4][5] |

| In the absence of DHT | 10 µM | Promotes AR binding to ARE DNA and activates transcription (partial agonist). | [4][5] |

Table 3: Interaction of Vinclozolin Metabolites with Other Steroid Receptors

| Compound | Receptor | Activity | Binding Affinity (Ki) | Reference(s) |

| Vinclozolin M1 | Progesterone (B1679170) Receptor (PR) | Antagonist | 400 µM | [8] |

| Estrogen Receptor (ER) | No binding | - | [8] | |

| This compound | Progesterone Receptor (PR) | Antagonist | 60 µM | [8] |

| Glucocorticoid Receptor (GR) | Antagonist | - | [9] | |

| Mineralocorticoid Receptor (MR) | Antagonist | - | [9] | |

| Estrogen Receptor (ERα and ERβ) | Agonist (lower affinity for ERβ) | - | [9] | |

| Estrogen Receptor (ER) | No binding | - | [8] |

Note: There is a discrepancy in the literature regarding M2's interaction with the Estrogen Receptor. One study reports agonist activity[9], while another reports no binding[8]. This may be due to differences in the experimental systems used.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to characterize the endocrine-disrupting effects of this compound.

Competitive Ligand Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

-

Materials:

-

Rat ventral prostate cytosol (source of androgen receptors)

-

Radiolabeled androgen (e.g., [³H]R1881)

-

Test compound (this compound)

-

Incubation buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, pH 7.4)

-

Dextran-coated charcoal (DCC) to separate bound from unbound ligand

-

Scintillation counter

-

-

Protocol:

-

Prepare rat ventral prostate cytosol containing the androgen receptor.

-

In a series of tubes, add a constant amount of cytosol and a constant concentration of [³H]R1881.

-

Add increasing concentrations of the competitor, this compound (or unlabeled R1881 for the standard curve).

-

Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Add DCC to the tubes to adsorb the unbound [³H]R1881.

-

Centrifuge the tubes to pellet the charcoal.

-

Measure the radioactivity in the supernatant (containing the bound [³H]R1881) using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]R1881 (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

-

Androgen Receptor Transactivation Assay (Reporter Gene Assay)

This cell-based assay measures the ability of a compound to induce or inhibit the transcriptional activity of the androgen receptor.

-

Materials:

-

A suitable mammalian cell line that does not endogenously express AR (e.g., Chinese Hamster Ovary (CHO) cells or CV1 cells).[10][11]

-

An expression vector containing the human androgen receptor (hAR) cDNA.[10]

-

A reporter plasmid containing a reporter gene (e.g., luciferase or chloramphenicol (B1208) acetyltransferase (CAT)) driven by an androgen-responsive promoter, such as the mouse mammary tumor virus (MMTV) promoter.[4][5][11]

-

A transfection reagent.

-

Cell culture medium and supplements.

-

Test compound (this compound) and a known androgen (e.g., DHT or R1881).

-

Luciferase or CAT assay reagents.

-

Luminometer or appropriate instrument for measuring reporter gene activity.

-

-

Protocol:

-

Co-transfect the cells with the hAR expression vector and the MMTV-reporter plasmid.

-

Plate the transfected cells and allow them to recover.

-

To test for antagonist activity, treat the cells with a constant concentration of an androgen (e.g., 50 nM DHT) and increasing concentrations of this compound.[4][5]

-

To test for agonist activity, treat the cells with increasing concentrations of this compound in the absence of any other androgen.[4][5]

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions.

-

The results are typically expressed as a percentage of the maximal response induced by the androgen alone.

-

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflows described in this guide.

Caption: Disruption of the Androgen Receptor Signaling Pathway by this compound.

References

- 1. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of the anti-androgenic endocrine disruptor vinclozolin on embryonic testis cord formation and postnatal testis development and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Peripubertal exposure to the antiandrogenic fungicide, vinclozolin, delays puberty, inhibits the development of androgen-dependent tissues, and alters androgen receptor function in the male rat - ProQuest [proquest.com]

- 4. researchgate.net [researchgate.net]

- 5. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Vinclozolin does not alter progesterone receptor (PR) function in vivo despite inhibition of PR binding by its metabolites in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Steroid receptor profiling of vinclozolin and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]

Vinclozolin M2: A Comprehensive Technical Guide on its Role in Reproductive Toxicology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinclozolin (B1683831), a dicarboximide fungicide, is a significant environmental endocrine disruptor with profound effects on reproductive health. While vinclozolin itself exhibits weak anti-androgenic activity, its in vivo metabolites, particularly 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2), are potent antagonists of the androgen receptor (AR). This antagonism is the primary mechanism driving the reproductive toxicity observed in exposed animals. This technical guide provides an in-depth analysis of the role of vinclozolin M2 in reproductive toxicology, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing critical signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and evaluating the risks associated with vinclozolin and its metabolites.

Mechanism of Action of this compound

The reproductive toxicity of vinclozolin is primarily mediated by its metabolites, M1 and M2, with M2 being the more potent of the two.[1][2][3] The core mechanism of M2's action is its competitive antagonism of the androgen receptor.

1.1. Androgen Receptor Antagonism:

Vinclozolin metabolites M1 and M2 competitively bind to the androgen receptor, inhibiting the binding of endogenous androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[2][4] This prevents the receptor from undergoing the conformational changes necessary for its biological activity. Specifically, M2 is approximately 50 times more potent as an inhibitor than M1.[1][3] The binding affinity of M2 for the androgen receptor is significant, with a Ki value of 9.7 µM, compared to 92 µM for M1.[2] In the presence of DHT, M2 inhibits the binding of the androgen-AR complex to androgen response elements (AREs) on DNA, thereby blocking the transactivation of androgen-dependent genes.[1][3]

1.2. Partial Agonist Activity:

Interestingly, in the absence of natural androgens, high concentrations of M2 (around 10 µM) have been shown to promote the binding of the androgen receptor to AREs and activate transcription, indicating a partial agonist activity.[1][3] This dual antagonist/agonist role depends on the concentration of the metabolite and the presence of competing natural ligands.[1]

1.3. Interaction with Other Steroid Receptors:

Beyond the androgen receptor, M2 has been found to interact with other steroid hormone receptors. It acts as an antagonist for the progesterone (B1679170) receptor (PR), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR), with the highest antagonist activity observed for the MR.[5] In contrast, vinclozolin and its metabolites have been shown to act as agonists for both estrogen receptors (ERα and ERβ).[5]

1.4. Transgenerational Epigenetic Effects:

A critical aspect of vinclozolin's reproductive toxicity is its ability to induce transgenerational epigenetic changes.[6][7] Exposure to vinclozolin during embryonic gonadal sex determination can alter the DNA methylation patterns in the male germline.[6] These epigenetic modifications are heritable and can lead to reproductive abnormalities and an increased incidence of diseases such as prostate disease, kidney disease, and tumors in subsequent generations (F1-F4) that were not directly exposed to the compound.[6][7][8][9]

Quantitative Data on Reproductive Toxicology

The following tables summarize key quantitative data from various studies on the reproductive effects of vinclozolin and its metabolites.

Table 1: In Vitro Androgen Receptor Binding Affinity

| Compound | Ki (µM) for Androgen Receptor Binding | Reference |

| Vinclozolin | > 700 | [2] |

| Metabolite M1 | 92 | [2] |

| Metabolite M2 | 9.7 | [2] |

Table 2: In Vivo Effects of Perinatal Vinclozolin Exposure in Male Rats

| Dose (mg/kg/day) | Gestational/Postnatal Day of Exposure | Observed Effects | Reference |

| 100 | GD 14 - PND 3 | Hypospadias, cleft phallus, ectopic testes, vaginal pouch, epididymal and testicular granulomas, atrophic seminal vesicles and prostate glands. | [2] |

| 3.125 - 100 | GD 14 - PND 3 | Reduced anogenital distance (AGD), increased incidence of areolas/nipples. | [10][11] |

| 6.25 - 100 | GD 14 - PND 3 | Reduced ventral prostate weight in one-year-old offspring. | [10] |

| 50 and 100 | GD 14 - PND 3 | Reproductive tract malformations, reduced ejaculated sperm numbers and fertility. | [10] |

| 200 and 400 | GD 14 - 19 | >92% of male offspring with genital malformations, 100% with retained nipples, reduced seminal vesicle and ventral prostate weight. | [12] |

Table 3: Transgenerational Effects of Vinclozolin Exposure in Rats

| Generation | Observed Effects in Males | Observed Effects in Females | Reference |

| F1-F4 | Reduced spermatogenic capacity, altered DNA methylation in sperm, increased incidence of prostate disease, kidney disease, and tumors. | - | [6][7] |

| F1-F3 | - | 8.6% exhibited uterine hemorrhage and/or anemia late in pregnancy. 67% of F2 and F3 females had moderate to severe glomerular abnormalities. 6.5% developed various tumors. | [8][13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound's reproductive toxicology.

3.1. In Vivo Two-Generation Reproduction Toxicity Study

-

Objective: To assess the effects of vinclozolin on male and female reproductive performance and on the offspring over two generations.

-

Animal Model: Wistar rats.[14]

-

Administration: Vinclozolin administered through the diet at concentrations of 0, 40, 200, and 1000 ppm.[14]

-

Exposure Period: F0 generation is exposed for a pre-mating period, during mating, gestation, and lactation. F1 generation is exposed from weaning through maturity, mating, and production of the F2 generation.

-

Endpoints Measured:

-

Parental Animals (F0 and F1): Clinical observations, body weight, food consumption, mating and fertility indices, gestation length, parturition, and litter observations. At termination, organ weights (pituitary, testes, epididymides, prostate, seminal vesicles), histopathology of reproductive organs, and blood hormone concentrations (LH, FSH, testosterone, DHT) are measured.[14]

-

Offspring (F1 and F2): Anogenital distance (AGD), nipple development, sexual maturation (vaginal opening and preputial separation), viability, body weight, and any gross abnormalities.[14]

-

-

Reference: [14]

3.2. Perinatal Exposure Study for Developmental Toxicity

-

Objective: To determine the effects of in utero and early postnatal exposure to vinclozolin on sexual differentiation and reproductive development in male offspring.

-

Animal Model: Long-Evans hooded rats.[11]

-

Administration: Vinclozolin administered by oral gavage to the dam. Doses ranged from 3.125 to 100 mg/kg/day.[10][11]

-

Exposure Period: Gestational day 14 through postnatal day 3, a critical period for male sexual differentiation.[10][11]

-

Endpoints Measured:

-

At Birth (PND 2): Anogenital distance (AGD).[11]

-

In Adulthood: Presence of permanent nipples, weight of androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani/bulbocavernosus muscle), fertility, and sperm counts.[10][11] Gross malformations of the reproductive tract are also assessed.

-

3.3. Transgenerational Epigenetics Study

-

Objective: To investigate whether in utero exposure to vinclozolin induces heritable epigenetic changes that lead to disease in subsequent generations.

-

Animal Model: Sprague-Dawley rats.[6]

-

Administration: Timed-pregnant F0 females are injected intraperitoneally with vinclozolin (100 mg/kg/day) or a vehicle control.[6]

-

Exposure Period: Embryonic days 8 to 14, coinciding with gonadal sex determination.[6]

-

Breeding and Generation Advancement: F1 offspring are bred to produce the F2 generation, F2 to produce F3, and so on, up to the F4 generation, without any further exposure to vinclozolin. Sibling breeding is avoided.[6]

-

Endpoints Measured:

-

Reproductive Phenotypes: Spermatogenic capacity (sperm count and motility) in males of each generation.[6]

-

Adult Onset Disease: Incidence of tumors, kidney disease, and prostate abnormalities in aging animals of each generation.[6][8]

-

Epigenetic Analysis: DNA methylation patterns in sperm from males of each generation are analyzed to identify differentially methylated regions.[7]

-

Signaling Pathways and Experimental Workflows

4.1. Signaling Pathway of this compound as an Androgen Receptor Antagonist

Caption: this compound competitively inhibits androgen binding to the AR, preventing gene transcription.

4.2. Experimental Workflow for a Transgenerational Epigenetics Study

Caption: Workflow for assessing transgenerational effects of vinclozolin exposure.

Conclusion

The metabolite M2 is the primary driver of vinclozolin's reproductive toxicity, acting as a potent androgen receptor antagonist. Its effects are not limited to the exposed individuals but can be passed down through generations via epigenetic mechanisms. The data and protocols summarized in this guide underscore the significant risk that vinclozolin and its metabolites pose to reproductive health. For researchers and professionals in drug development, understanding these mechanisms is crucial for evaluating the safety of new chemical entities and for developing strategies to mitigate the effects of endocrine disruptors. The provided diagrams offer a clear visualization of the key pathways and experimental designs, serving as a valuable resource for further research in this critical area of toxicology.

References

- 1. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steroid receptor profiling of vinclozolin and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transgenerational Effects of the Endocrine Disruptor Vinclozolin on the Prostate Transcriptome and Adult Onset Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epigenetic Transgenerational Actions of Vinclozolin on Promoter Regions of the Sperm Epigenome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transgenerational epigenetic effects of the endocrine disruptor vinclozolin on pregnancies and female adult onset disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Epigenetic Transgenerational Actions of Vinclozolin on Promoter Regions of the Sperm Epigenome | PLOS One [journals.plos.org]

- 10. Environmental antiandrogens: low doses of the fungicide vinclozolin alter sexual differentiation of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. Transgenerational epigenetic effects of the endocrine disruptor vinclozolin on pregnancies and female adult onset disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of a two-generation reproduction toxicity study adding endpoints to detect endocrine disrupting activity using vinclozolin - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Vinclozolin M2 in a Rat Model

Introduction

Vinclozolin (B1683831), a dicarboximide fungicide, is recognized as an endocrine disruptor with antiandrogenic properties. Its in vivo effects are primarily mediated by its metabolites, M1 and M2, which act as antagonists to the androgen receptor (AR).[1][2] The metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide) is a potent competitive inhibitor of androgen binding to the AR.[1] Due to the rapid metabolism of vinclozolin in vivo, experimental protocols typically involve the administration of the parent compound, vinclozolin, to rat models to study the effects of its active metabolites, including M2.[3][4] These studies are crucial for understanding the potential impact of vinclozolin exposure on male reproductive development and function.

This document provides detailed protocols for in vivo experiments in rat models designed to investigate the effects of vinclozolin and its active metabolite M2. The protocols are intended for researchers, scientists, and drug development professionals.

Experimental Protocols

The following protocols are based on established methodologies for studying the antiandrogenic effects of vinclozolin in rats. The primary route of administration described is oral gavage, as it mimics a common route of human exposure.[3]

Protocol 1: Perinatal Exposure to Vinclozolin

This protocol is designed to assess the impact of vinclozolin exposure during a critical window of sexual differentiation in male rats.

Objective: To evaluate the effects of perinatal vinclozolin exposure on the reproductive development of male rat offspring.

Materials:

-

Timed-pregnant Sprague-Dawley or Wistar rats

-

Vinclozolin (analytical grade)

-

Corn oil (vehicle)

-

Oral gavage needles

-

Standard laboratory equipment for animal housing and care

Procedure:

-

Animal Acclimation: House timed-pregnant rats individually in a controlled environment (23°C, 12-hour light/dark cycle) with ad libitum access to food and water.[5]

-

Dose Preparation: Prepare vinclozolin solutions in corn oil at the desired concentrations. Common dosages range from 3.125 to 200 mg/kg/day.[6][7] A vehicle control group receiving only corn oil should be included.

-

Administration: Administer the prepared doses to the dams daily via oral gavage from gestational day (GD) 14 to postnatal day (PND) 3.[6] The volume of administration is typically 2.5 to 5.0 ml/kg body weight.[5]

-

Monitoring: Monitor the dams daily for clinical signs of toxicity. Record body weight regularly.

-

Offspring Evaluation:

-

At birth (PND 1), record litter size, sex ratio, and anogenital distance (AGD) of the male pups.

-

On PND 13, examine male pups for the presence of areolas/nipples.

-

At weaning (PND 21), record body weights.

-

At adulthood (e.g., PND 90), euthanize a subset of male offspring. Collect blood for hormone analysis (testosterone, luteinizing hormone). Dissect and weigh androgen-dependent tissues, including the ventral prostate, seminal vesicles, and levator ani/bulbocavernosus muscle.[8] Examine for any gross malformations of the reproductive tract.

-

Protocol 2: Pubertal Exposure to Vinclozolin

This protocol focuses on the effects of vinclozolin exposure during pubertal development in male rats.

Objective: To determine the impact of pubertal vinclozolin exposure on sexual maturation and reproductive organ development.

Materials:

-

Male juvenile Sprague-Dawley rats (e.g., PND 21-23)

-

Vinclozolin (analytical grade)

-

Corn oil (vehicle)

-

Oral gavage needles

-

Standard laboratory equipment for animal housing and care

Procedure:

-

Animal Acclimation: Acclimate juvenile male rats for a few days before the start of the experiment.

-

Dose Preparation: Prepare vinclozolin solutions in corn oil. Common dosages for pubertal studies range from 10 to 100 mg/kg/day.[5]

-

Administration: Administer the prepared doses daily via oral gavage from PND 23 to PND 55-57.[5]

-

Monitoring: Monitor the animals daily for clinical signs of toxicity and record body weight regularly.

-

Pubertal Assessment: Monitor for the age at preputial separation (PPS) as an indicator of pubertal onset.

-

Endpoint Analysis: At the end of the treatment period, euthanize the animals. Collect blood for hormone analysis. Dissect and weigh testes, epididymides, ventral prostate, and seminal vesicles.[5]

Protocol 3: Adult Exposure to Vinclozolin (Hershberger Assay Model)

This protocol, based on the Hershberger assay, is a short-term in vivo screening method to detect substances with androgenic or antiandrogenic activity in adult castrated male rats.

Objective: To assess the antiandrogenic activity of vinclozolin in a castrated adult rat model.

Materials:

-

Young adult male rats (e.g., 7 weeks old)

-

Vinclozolin (analytical grade)

-

Corn oil (vehicle)

-

Surgical instruments for castration

-

Oral gavage needles

-

Standard laboratory equipment for animal housing and care

Procedure:

-

Castration and Acclimation: Castrate the rats and allow them to recover for 7-10 days. This removes the endogenous source of androgens.

-

Dose Preparation: Prepare solutions of vinclozolin and testosterone propionate in corn oil.

-

Administration: Administer vinclozolin daily via oral gavage. Concurrently, administer a maintenance dose of testosterone propionate via subcutaneous injection to all animals (except a vehicle-only control group) to stimulate the growth of androgen-dependent tissues.

-

Treatment Duration: The treatment period is typically 7 to 10 days.

-

Endpoint Analysis: At the end of the treatment period, euthanize the animals. Dissect and weigh the following androgen-dependent tissues: ventral prostate, seminal vesicles (with coagulating glands), levator ani-bulbocavernosus muscle, glans penis, and Cowper's glands.[3] A decrease in the weight of these tissues in the vinclozolin + TP group compared to the TP-only group indicates antiandrogenic activity.

Data Presentation

The following tables summarize quantitative data from representative studies on the effects of vinclozolin in rats.

Table 1: Effects of Perinatal Vinclozolin Exposure on Male Rat Offspring

| Dose (mg/kg/day) | Anogenital Distance (AGD) (% of Control) | Ventral Prostate Weight (% of Control) | Nipple Retention (%) |

| 3.125 | Reduced | Reduced | 1.4 |

| 6.25 | Significantly Reduced | Significantly Reduced | 3.6 |

| 12.5 | Significantly Reduced | Reduced | 3.9 |

| 25 | Significantly Reduced | Significantly Reduced | 8.5 |

| 50 | Significantly Reduced | Significantly Reduced | 91 |

| 100 | Significantly Reduced | Significantly Reduced | 100 |

Data compiled from studies by Gray et al. (1999).[6]

Table 2: Effects of Pubertal Vinclozolin Exposure on Male Rats

| Dose (mg/kg/day) | Age at Preputial Separation (Days) | Ventral Prostate Weight (% of Control) | Seminal Vesicle Weight (% of Control) | Serum Testosterone (% of Control) | Serum LH (% of Control) |

| 10 | No significant change | Reduced | Reduced | No significant change | Increased |

| 30 | Delayed | Significantly Reduced | Significantly Reduced | Increased | Significantly Increased |

| 60 | Significantly Delayed | Significantly Reduced | Significantly Reduced | Significantly Increased | Significantly Increased |

| 100 | Significantly Delayed | Significantly Reduced | Significantly Reduced | Significantly Increased | Significantly Increased |

Data compiled from studies by Monosson et al. (1999) and Blystone et al. (2007).[5]

Table 3: Effects of Vinclozolin in the Adult Rat Hershberger Assay

| Treatment | Ventral Prostate Weight (mg) | Seminal Vesicle Weight (mg) | Levator Ani/Bulbocavernosus Weight (mg) |

| Control (Oil) | Baseline | Baseline | Baseline |

| Testosterone Propionate (TP) | Increased | Increased | Increased |

| TP + Vinclozolin (10 mg/kg) | Reduced vs. TP | Reduced vs. TP | Reduced vs. TP |

| TP + Vinclozolin (100 mg/kg) | Significantly Reduced vs. TP | Significantly Reduced vs. TP | Significantly Reduced vs. TP |

Data compiled from studies by Nellemann et al. (2003).[3]

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound antiandrogenic signaling pathway.

Experimental Workflow Diagram

Caption: Workflow for perinatal vinclozolin exposure study in rats.

Logical Relationship Diagram

Caption: Logical flow from vinclozolin exposure to observed effects.

References

- 1. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Biotransformation of vinclozolin in rat precision-cut liver slices: comparison with in vivo metabolic pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ubibliorum.ubi.pt [ubibliorum.ubi.pt]

- 6. Environmental antiandrogens: low doses of the fungicide vinclozolin alter sexual differentiation of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Developmental effects of an environmental antiandrogen: the fungicide vinclozolin alters sex differentiation of the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Application Notes and Protocols for the Quantification of Vinclozolin M2 in Serum using HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed framework for the quantitative analysis of Vinclozolin M2, a key metabolite of the fungicide Vinclozolin, in serum samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The following sections outline the necessary experimental protocols, data presentation, and a conceptual workflow.

Introduction

Vinclozolin is a dicarboximide fungicide that is metabolized in biological systems to several products, including the active metabolite M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide). Monitoring the levels of this compound in serum is crucial for toxicological and pharmacokinetic studies. HPLC-MS/MS offers a highly sensitive and selective method for the accurate quantification of this metabolite in complex biological matrices.

Experimental Protocols

A robust and reliable method for the quantification of this compound in serum involves several key steps: sample preparation, HPLC separation, and MS/MS detection.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting small molecules like this compound from serum.

-

Sample Thawing: Allow frozen serum samples to thaw completely at room temperature. Vortex mix for 10-15 seconds to ensure homogeneity.

-

Aliquoting: Transfer a precise volume (e.g., 100 µL) of the serum sample into a clean microcentrifuge tube.

-

Addition of Internal Standard (IS): Spike the serum aliquot with a working solution of a suitable internal standard (e.g., a stable isotope-labeled this compound) to a final concentration within the linear range of the assay. The IS helps to correct for variability in sample processing and instrument response.

-

Protein Precipitation: Add a threefold volume (e.g., 300 µL) of ice-cold acetonitrile (B52724) to the serum sample.

-

Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate for analysis, avoiding disturbance of the protein pellet.

-

Evaporation and Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the analyte and improve sensitivity.

Preparation of Calibration Standards and Quality Control Samples

-

Stock Solution Preparation: Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a high concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the same solvent.

-

Calibration Curve Standards: Prepare calibration standards by spiking blank serum (from an unexposed source) with the working standard solutions to achieve a range of concentrations that bracket the expected sample concentrations. A typical calibration curve might include 6-8 non-zero concentration levels.

-

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared by spiking blank serum with working standard solutions from a separate stock solution than that used for the calibration standards.

HPLC-MS/MS Analysis

The following are representative HPLC-MS/MS conditions. Method optimization is essential for achieving the desired performance.

Table 1: HPLC Parameters

| Parameter | Recommended Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |

| Gradient | Optimized for separation of this compound from matrix interferences |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 30 - 40 °C |

Table 2: MS/MS Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | To be determined for this compound |

| Product Ion (m/z) | To be determined for this compound |

| Collision Energy | To be optimized for the specific instrument and precursor/product pair |

| Cone Voltage | To be optimized for the specific instrument |

Note: The specific precursor and product ions for this compound are critical for the development of a selective and sensitive HPLC-MS/MS method. These parameters must be determined experimentally by infusing a standard solution of this compound into the mass spectrometer.

Data Presentation

The quantitative data from the analysis should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 3: Calibration Curve Data

| Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| LLOQ | |||

| Cal 2 | |||

| Cal 3 | |||

| Cal 4 | |||

| Cal 5 | |||

| Cal 6 | |||

| Cal 7 | |||

| ULOQ |

Table 4: Quality Control Sample Data

| QC Level | Nominal Concentration (ng/mL) | Mean Calculated Concentration (ng/mL) | Standard Deviation | CV (%) | Accuracy (%) |

| Low QC | |||||

| Mid QC | |||||

| High QC |

Table 5: Recovery and Matrix Effect

| QC Level | Analyte Peak Area (Spiked Post-Extraction) | Analyte Peak Area (Spiked Pre-Extraction) | Recovery (%) | Analyte Peak Area (Spiked in Mobile Phase) | Matrix Effect (%) |

| Low QC | |||||

| High QC |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in serum.

Caption: Workflow for this compound quantification in serum.

Signaling Pathway (Conceptual)

While Vinclozolin's primary mode of action involves androgen receptor antagonism by its metabolites, a detailed signaling pathway diagram would require specific experimental evidence of the downstream effects of M2 binding. The following is a conceptual representation of the initial interaction.

Caption: Conceptual pathway of this compound action.

Application Notes and Protocols: Vinclozolin M2 Androgen Receptor Reporter Gene Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin (B1683831), a dicarboximide fungicide, is recognized as an endocrine-disrupting chemical. Its anti-androgenic activity is primarily attributed to its two main metabolites, M1 (2-[[(3,5-dichlorophenyl)-carbamoyl]oxy]-2-methyl-3-butenoic acid) and M2 (3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide).[1][2][3][4][5] These metabolites competitively inhibit the binding of androgens to the androgen receptor (AR), thereby preventing androgen-induced gene expression.[6] The M2 metabolite is a significantly more potent inhibitor of the androgen receptor than the M1 metabolite.[1][4]

This document provides detailed application notes and protocols for the Vinclozolin M2 androgen receptor (AR) reporter gene assay, a critical tool for screening and characterizing the anti-androgenic potential of chemical compounds.

Mechanism of Action

The primary mechanism of Vinclozolin's anti-androgenic effect is the competitive antagonism of the androgen receptor by its metabolites, M1 and M2.[2][7] The M2 metabolite, in particular, demonstrates a high affinity for the AR.[4][7] Upon binding to the AR, M2 inhibits the conformational changes necessary for the receptor to bind to androgen response elements (AREs) on the DNA, thus blocking the transcription of androgen-dependent genes.[1][4][6]

Interestingly, under certain conditions, such as in the absence of a natural androgen ligand or at high concentrations, M2 can exhibit partial agonist activity.[1][3][4] This dual activity highlights the complexity of its interaction with the AR and is dependent on factors like ligand concentration and the specific cellular context, including the presence of AR mutations.[1][4]

Data Presentation

The following tables summarize the quantitative data on the anti-androgenic activity of Vinclozolin and its metabolites.

Table 1: In Vitro Androgen Receptor Binding Affinity and Inhibitory Concentrations

| Compound | Ki (µM) | IC50 (µM) | Notes |

| Vinclozolin | > 700[7] | 0.1[8] | Weakly binds to the androgen receptor. |

| Metabolite M1 | 92[7] | - | Less potent than M2. |

| Metabolite M2 | 9.7[7] | - | Approximately 50-fold more potent inhibitor than M1.[1][4] |

| Hydroxyflutamide (B1664084) | - | - | A known anti-androgen, M2 is only 2-fold less potent.[1][4] |

Table 2: Effects of Vinclozolin and Metabolite M2 on Androgen-Induced Transcriptional Activity

| Compound | Concentration | Effect on AR-Mediated Transcription | Cell Line/Assay System |

| Vinclozolin | 10⁻⁶ M and above | Inhibition | Yeast-based AR gene transcription assay (YAA)[9] |

| Metabolite M2 | 0.2 - 10 µM | Inhibition of DHT-induced transactivation | Recombinant human AR with MMTV promoter[1][4] |

| Metabolite M2 | 10 µM | Agonist activity in the absence of DHT | Recombinant human AR with MMTV promoter[1][4] |

Experimental Protocols

This section details the methodology for a typical androgen receptor reporter gene assay to assess the anti-androgenic activity of Vinclozolin's M2 metabolite. This protocol is based on commonly used systems like the AR-EcoScreen™ or AR-CALUX® assays, which are part of the OECD Test Guideline 458.[10][11][12]

Objective:

To determine the ability of a test compound (e.g., Vinclozolin metabolite M2) to inhibit dihydrotestosterone (B1667394) (DHT)-induced androgen receptor activation in a reporter gene assay.

Materials:

-

Cell Line: A stably transfected mammalian cell line expressing the human androgen receptor (hAR) and a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter (e.g., MMTV or ARE-driven). Examples include Chinese Hamster Ovary (CHO) cells or human osteosarcoma (U2-OS) cells.[13][14]

-

Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents.

-

Charcoal-Stripped FBS: To remove endogenous steroids.

-

Test Compounds: Vinclozolin metabolite M2, Dihydrotestosterone (DHT) as the reference androgen, and a reference anti-androgen (e.g., Hydroxyflutamide).

-

Assay Plates: 96-well, white, clear-bottom cell culture plates.

-

Luciferase Assay Reagent: Commercially available kit.

-

Luminometer: For measuring luciferase activity.

Experimental Workflow:

Caption: Experimental workflow for the AR reporter gene assay.

Detailed Procedure:

-

Cell Culture and Seeding:

-

Culture the AR-responsive cells in the recommended medium.

-

Two days prior to the assay, switch to a medium containing charcoal-stripped FBS to deplete endogenous steroids.

-

Trypsinize and count the cells. Seed the cells into 96-well plates at a predetermined density to achieve 80-90% confluency on the day of the assay.

-

Incubate the plates overnight.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of the test compound (M2), the reference androgen (DHT), and the reference anti-androgen (Hydroxyflutamide) in the assay medium.

-

For the antagonist assay, prepare solutions containing a fixed concentration of DHT (typically at its EC50) and varying concentrations of the test compound or reference anti-androgen.

-

For the agonist assay, prepare solutions with varying concentrations of the test compound alone.

-

Remove the culture medium from the cells and add the prepared compound solutions to the respective wells.

-

Include appropriate controls: vehicle control (medium with solvent), DHT alone (positive control for agonism), and DHT with the reference anti-androgen (positive control for antagonism).

-

Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Luciferase Assay and Data Analysis:

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Add the luciferase substrate to each well.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of DHT-induced activity for each concentration of the test compound.

-

Plot the concentration-response curve and determine the IC50 value (the concentration at which the compound inhibits 50% of the DHT-induced response).

-

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the androgen receptor signaling pathway and the inhibitory action of Vinclozolin's M2 metabolite.

Caption: Inhibition of AR signaling by this compound.

Logical Relationship of Assay Components

The diagram below outlines the logical flow and key components of the this compound androgen receptor reporter gene assay.

Caption: Logical flow of the AR reporter gene assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Mode of action: inhibition of androgen receptor function--vinclozolin-induced malformations in reproductive development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Steroid receptor profiling of vinclozolin and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro metabolism of the anti-androgenic fungicide vinclozolin by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Environmental hormone disruptors: evidence that vinclozolin developmental toxicity is mediated by antiandrogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of antiandrogenic activities of vinclozolin and D,L-camphorquinone in androgen receptor gene transcription assay in vitro and mouse in utero exposure assay in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Transactivation assay for detection of androgenic activity of chemicals | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 11. Screening for androgen receptor activities in 253 industrial chemicals by in vitro reporter gene assays using AR-EcoScreen cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oecd.org [oecd.org]

- 13. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

Application of Vinclozolin M2 in Endocrine Disruptor Screening: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinclozolin, a dicarboximide fungicide, is recognized as an endocrine-disrupting chemical (EDC). Its biological activity is primarily attributed to its metabolites, M1 and M2. Of these, 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (M2) is a significantly more potent antagonist of the androgen receptor (AR). This characteristic makes Vinclozolin M2 a crucial compound for study in the screening and characterization of anti-androgenic EDCs. These application notes provide an overview of the use of this compound in key endocrine disruptor screening assays, including detailed protocols and data for researchers in toxicology, pharmacology, and drug development.

Mechanism of Action: Androgen Receptor Antagonism

Vinclozolin itself has a weak affinity for the androgen receptor. However, its metabolites, particularly M2, are effective competitive antagonists. M2 binds to the androgen receptor, inhibiting the binding of endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT). This blockade prevents the receptor's translocation to the nucleus and subsequent transactivation of androgen-responsive genes, leading to the disruption of normal androgen signaling pathways.[1][2][3][4] This anti-androgenic activity is the primary mechanism behind the endocrine-disrupting effects observed with Vinclozolin exposure.[1][2][4]

Key Applications in Endocrine Disruptor Screening

This compound is utilized as a reference compound or a test chemical in several in vitro assays designed to screen for endocrine-disrupting potential. The primary assays include:

-

Androgen Receptor (AR) Competitive Binding Assays: To determine the affinity of a test compound for the androgen receptor.

-

Androgen Receptor (AR) Transactivation Assays: To assess the ability of a compound to induce or inhibit the transcriptional activity of the androgen receptor.

-

H295R Steroidogenesis Assay: To evaluate the effect of a compound on the production of steroid hormones.

Quantitative Data Summary